Androgenic-to-Anabolic Ratio Relative to Methyltestosterone: Cross-Study Comparison
According to data compiled from Vida (1969) and subsequent anabolic pharmacology references, Methyl-1-etiocholenolol (as M1A) exhibits an androgenic activity comparable to methyltestosterone but demonstrates approximately four-fold greater anabolic activity [1]. This stands in contrast to its direct metabolite Methyl-1-testosterone (M1T), which exhibits approximately two-fold higher potency on both anabolic and androgenic dimensions relative to M1A [1]. While the absolute receptor binding affinities and specific in vivo assay conditions from the Vida dataset are not publicly accessible, this cross-study comparative inference provides a relative potency framework that distinguishes M1A from both its precursor and its metabolite.
| Evidence Dimension | Anabolic-to-androgenic ratio |
|---|---|
| Target Compound Data | Anabolic activity: approximately 4x methyltestosterone; Androgenic activity: comparable to methyltestosterone |
| Comparator Or Baseline | Methyltestosterone (baseline) and Methyl-1-testosterone (M1T; comparator) |
| Quantified Difference | Approximately 4-fold higher anabolic activity than methyltestosterone; M1T is approximately 2-fold more potent than M1A in both dimensions |
| Conditions | In vivo rat anabolic-androgenic assay (Vida, 1969); specific protocol details unavailable |
Why This Matters
For research applications requiring a steroid with a favorable anabolic-to-androgenic separation, Methyl-1-etiocholenolol offers a distinct potency profile relative to both the baseline methyltestosterone and the more potent but hepatotoxic M1T, enabling more nuanced dose-response studies.
- [1] MuscleChemistry.com. (2014). Alpha-ONE. Forum Thread. View Source
